molecular formula C13H8F6N2O3 B13709578 (2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid

(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid

Cat. No.: B13709578
M. Wt: 354.20 g/mol
InChI Key: ZGZXNJFHDNJBPQ-UHFFFAOYSA-N
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Description

(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid is a complex organic compound characterized by its unique structure, which includes a cyano group, trifluoromethyl groups, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazolidine ring and the introduction of the cyano and trifluoromethyl groups. Common synthetic routes may involve:

    Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or trimethylsilyl cyanide.

    Introduction of the Trifluoromethyl Groups: This can be accomplished using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its trifluoromethyl groups contribute to its stability and reactivity, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C13H8F6N2O3

Molecular Weight

354.20 g/mol

IUPAC Name

3-[4-cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C13H8F6N2O3/c14-12(15,16)8-3-7(2-1-6(8)4-20)21-5-9(10(22)23)24-11(21)13(17,18)19/h1-3,9,11H,5H2,(H,22,23)

InChI Key

ZGZXNJFHDNJBPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(N1C2=CC(=C(C=C2)C#N)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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